BAY 87-2243 - 1227158-85-1

BAY 87-2243

Catalog Number: EVT-287394
CAS Number: 1227158-85-1
Molecular Formula: C26H26F3N7O2
Molecular Weight: 525.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

BAY 87-2243 is a small molecule originally identified as a potential inhibitor of hypoxia-inducible factor-1α (HIF-1α) [, , ]. It has been primarily investigated for its antitumor activity in preclinical models of various cancers, including lung, colorectal, pancreatic, prostate, melanoma, and leukemia [, , , , , , , , , , , ]. Research has revealed its ability to inhibit mitochondrial complex I (CI), a key enzyme in the mitochondrial respiratory chain, leading to further exploration of its potential in cancer treatment [, , , , ].

Metformin

Relevance: Metformin is frequently compared to BAY 87-2243 in studies investigating the inhibition of mitochondrial complex I (CI) as a potential anti-cancer strategy [ [], [], [] ]. While both compounds exhibit anti-proliferative effects, studies suggest that BAY 87-2243 is a more selective CI inhibitor compared to metformin. For instance, one study found that the antiproliferative effects of metformin were largely independent of CI inhibition, while BAY 87-2243 demonstrated a high affinity binding to CI [ [] ]. Additionally, metformin did not demonstrate significant CI inhibition or ROS induction at concentrations up to 300 μM, unlike BAY 87-2243, which showed potent inhibition in the nanomolar range [ [] ]. Despite these differences, both compounds have been investigated for their ability to re-oxygenate hypoxic tumor regions, potentially enhancing the efficacy of radiotherapy [ [] ].

Phenformin

Relevance: Like metformin, phenformin is often compared to BAY 87-2243 in studies exploring the inhibition of CI as a potential anti-cancer mechanism [ [] ]. While phenformin has shown efficacy in eliminating hypoxic tumor regions, its in vitro effects on CI remain unclear. At its maximum tolerated dose, phenformin did not achieve plasma exposure levels exceeding the IC50 for in vitro proliferation [ [] ]. This suggests that its in vivo impact on hypoxic tumor regions may not be solely attributed to direct CI inhibition. Further research is needed to fully understand the mechanism of action of phenformin in the context of cancer therapy and its relationship to BAY 87-2243.

Rotenone

Relevance: Rotenone serves as a benchmark compound in studies investigating the inhibition of CI due to its well-established inhibitory activity [ [] ]. In comparative studies, both rotenone and BAY 87-2243 demonstrated strong inhibition of CI in cell-based and enzymatic assays, with IC50 values in the nanomolar range [ [] ]. They also induced cellular reactive oxygen species (ROS) production, further supporting their role as CI inhibitors. This comparison with rotenone helps establish the potency and selectivity of BAY 87-2243 as a CI inhibitor.

EVP 4593

Relevance: EVP 4593, similar to BAY 87-2243, exhibits selective inhibition of CI [ [] ]. Both compounds demonstrate high efficiency in inhibiting CI, possibly due to their ability to form a tight network of bonds within the quinone binding pocket, albeit at different sites [ [] ]. This shared characteristic further strengthens the rationale for targeting CI as a potential anti-cancer strategy.

Trichostatin A

Relevance: Trichostatin A was used in combination with BAY 87-2243 in a study exploring synergistic anti-cancer effects in Hep3B hepatocellular carcinoma cells [ [] ]. The research demonstrated that BAY 87-2243 enhanced the anti-cancer effects of HDAC inhibitors, including trichostatin A, potentially by activating GSK-3β and suppressing HDAC inhibitor-induced Snail activation [ [] ]. This suggests a potential for combination therapy targeting both HIF-1α and HDAC pathways in HCC treatment.

Vorinostat

Relevance: Similar to trichostatin A, vorinostat was used in conjunction with BAY 87-2243 to investigate potential synergistic anti-cancer effects in Hep3B cells [ [] ]. The study demonstrated that the combination of BAY 87-2243 and vorinostat exhibited synergistic cytotoxicity, inducing significant cell death and suppressing the migration of Hep3B cells [ [] ]. This finding supports the potential of combining HIF-1α inhibitors like BAY 87-2243 with HDAC inhibitors like vorinostat as a promising therapeutic approach for HCC treatment.

Bevacizumab

Relevance: Bevacizumab, in combination with BAY 87-2243, demonstrated impressive anti-tumor activity in preclinical models. The combination therapy led to long-term tumor growth control or even tumor regression in various xenograft models, including subcutaneous and orthotopic lung carcinoma and colorectal carcinoma [ [], [] ]. These findings suggest a potential therapeutic benefit in combining HIF-1α inhibitors like BAY 87-2243 with anti-angiogenic agents like bevacizumab for treating solid tumors.

Regorafenib

Relevance: Similar to bevacizumab, regorafenib was investigated in combination with BAY 87-2243 for its anti-tumor efficacy. The combined treatment showed promising results, leading to long-term tumor growth control or tumor regression in various xenograft models, including colorectal carcinoma and lung carcinoma [ [] ]. These findings highlight the potential benefits of combining HIF-1α inhibition with multi-kinase inhibitors like regorafenib for treating solid tumors.

Sorafenib

Relevance: Sorafenib was investigated in combination with BAY 87-2243 for its potential in enhancing anti-tumor activity [ [] ]. Although the specific outcome of this combination therapy is not explicitly mentioned, its inclusion in the study suggests a potential synergistic effect between HIF-1α inhibition and sorafenib's multi-kinase inhibitory action. Further research is needed to determine the clinical significance of this combination therapy.

Gemcitabine

Relevance: Gemcitabine, when combined with BAY 87-2243, demonstrated a synergistic improvement in median survival compared to either agent alone in an orthotopic pancreatic carcinoma model [ [] ]. This synergistic effect highlights the potential of combining HIF-1α inhibition with conventional chemotherapy drugs like gemcitabine for treating pancreatic cancer.

Overview

BAY 87-2243 is a highly potent and selective inhibitor of hypoxia-inducible factor-1, a transcription factor that plays a critical role in tumor development, progression, and resistance to chemotherapy and radiotherapy. The compound was identified through high-throughput screening of a small molecule library targeting the hypoxia-inducible factor pathway. It has shown significant antitumor activity, particularly in non-small cell lung cancer cell lines.

Source and Classification

BAY 87-2243 was developed by Bayer Pharma AG and falls under the classification of small molecule inhibitors. It specifically targets hypoxia-inducible factors, which are crucial in cellular responses to low oxygen levels. The compound is derived from a class of aminoalkyl-substituted compounds that inhibit hypoxia-induced gene expression at low nanomolar concentrations .

Synthesis Analysis

BAY 87-2243 is synthesized through a multi-step chemical process that involves medicinal chemistry optimization for potency and physicochemical properties. The synthesis follows the procedures outlined in the International Patent Application Publication Number WO 2010/054763. The compound is prepared as a stock solution in dimethyl sulfoxide and diluted for various biological assays. In vivo formulations involve a mixture of ethanol, solutol, and water .

Molecular Structure Analysis

Data

  • Molecular Formula: Not specified in the sources.
  • Molecular Weight: Not specified in the sources.
Chemical Reactions Analysis

BAY 87-2243 primarily acts by inhibiting mitochondrial complex I activity. This inhibition leads to reduced levels of hypoxia-inducible factor proteins under hypoxic conditions, effectively blocking the transcriptional activation of target genes associated with tumor growth and survival. The compound shows no significant effects on other mitochondrial complexes, indicating its specificity .

Technical Details

The compound's effectiveness was demonstrated through various assays, including luciferase reporter assays under hypoxic conditions and Western blot analyses to quantify protein levels of hypoxia-inducible factors and their target genes .

Mechanism of Action

The mechanism of action for BAY 87-2243 involves several key processes:

  1. Inhibition of Mitochondrial Complex I: BAY 87-2243 selectively inhibits mitochondrial complex I, leading to decreased ATP production and increased reactive oxygen species levels.
  2. Reduction of Hypoxia-Inducible Factor Accumulation: By inhibiting mitochondrial function, BAY 87-2243 reduces the stabilization and accumulation of hypoxia-inducible factor-1 alpha and hypoxia-inducible factor-2 alpha proteins under low oxygen conditions.
  3. Suppression of Target Gene Expression: The compound effectively lowers the expression levels of hypoxia-inducible factor target genes such as carbonic anhydrase 9, angiopoietin-like protein 4, and adrenomedullin in various cancer cell lines .

Data

  • IC50 Values:
    • Inhibition of HRE-dependent luciferase expression: 0.7 nM
    • Inhibition of carbonic anhydrase 9 expression: 2 nM
    • Inhibition of oxygen consumption: 10 nM .
Physical and Chemical Properties Analysis

While specific physical and chemical properties such as melting point or solubility are not detailed in the sources, it is noted that BAY 87-2243 has limited solubility, which can be enhanced through warming or sonication before use in biological assays.

Relevant Data or Analyses

  • Solvent: Dimethyl sulfoxide (for in vitro studies) and ethanol/solutol/water (for in vivo studies).
  • Storage Conditions: Stock solutions should be stored below -20°C for stability .
Applications

BAY 87-2243 has significant applications in cancer research due to its ability to inhibit tumor growth by targeting the hypoxia-inducible factor pathway. Its antitumor efficacy has been demonstrated in preclinical models, particularly in non-small cell lung cancer xenografts where it reduced tumor weight and expression levels of key hypoxia-inducible factor target genes without apparent toxicity .

Scientific Uses

  1. Cancer Therapeutics: Potential use as an adjunct therapy to overcome resistance to chemotherapy and radiotherapy in hypoxic tumors.
  2. Research Tool: Used in studies investigating the role of hypoxia-inducible factors in cancer biology and other diseases associated with hypoxia.
Molecular Characterization of BAY 87-2243

Chemical Structure and Biochemical Properties

BAY 87-2243 (CAS 1227158-85-1) is a small molecule inhibitor with the systematic chemical name 1-cyclopropyl-4-[4-[[5-methyl-3-[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]-1H-pyrazol-1-yl]methyl]-2-pyridinyl]piperazine. Its molecular formula is C₂₆H₂₆F₃N₇O₂, corresponding to a molecular weight of 525.53 g/mol [1] [5] [10]. The compound features a trifluoromethoxy phenyl group linked to a 1,2,4-oxadiazole ring, which connects to a pyrazole moiety substituted with a methyl group. This central scaffold is extended via a methylene bridge to a pyridinyl-piperazine unit terminated with a cyclopropyl ring [1] [9].

Table 1: Fundamental Biochemical Properties of BAY 87-2243

PropertyValue
Molecular Weight525.53 g/mol
Empirical FormulaC₂₆H₂₆F₃N₇O₂
CAS Registry Number1227158-85-1
Purity≥98% (HPLC)
AppearanceWhite to off-white solid
Solubility (DMSO)16-25 mg/mL
Solubility (Ethanol)~8-10 mg/mL
Solubility (Water)Insoluble
Storage Conditions-20°C (desiccated)

This configuration imparts limited aqueous solubility but good solubility in organic solvents like dimethyl sulfoxide (DMSO; 16-25 mg/mL) and ethanol (~8-10 mg/mL) [1] [5] [10]. The compound exhibits stability under recommended storage conditions (-20°C), though solutions in DMSO are sensitive to moisture absorption, which can reduce solubility over time [1] [6]. Its structural features—particularly the oxadiazole and trifluoromethoxy groups—contribute to its bioactivity and ability to penetrate cellular membranes, enabling effective intracellular targeting of mitochondrial components [1] [2].

Mechanism of Mitochondrial Complex I Inhibition

BAY 87-2243 exerts its primary pharmacological effect through potent and selective inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase), the first enzyme in the oxidative phosphorylation (OXPHOS) chain. Biochemical assays demonstrate that it inhibits oxygen consumption in isolated mitochondria with an IC₅₀ of ~10 nM, establishing it as one of the most potent complex I inhibitors identified [1] [6] [10]. Mechanistically, BAY 87-2243 binds to the ubiquinone-binding site of complex I, blocking electron transfer from NADH to ubiquinone [7]. This inhibition disrupts the proton gradient across the mitochondrial inner membrane, leading to:

  • Collapse of Mitochondrial Membrane Potential: Partial depolarization occurs within minutes of exposure, reducing the driving force for ATP synthesis [3] [7].
  • Reduced ATP Production: Cellular ATP levels drop significantly, particularly under conditions where cells rely on OXPHOS (e.g., glucose deprivation) [2] [10].
  • Reactive Oxygen Species (ROS) Surge: Inhibition at the ubiquinone site increases electron leakage, generating superoxide and other ROS. At 10 μM concentration, BAY 87-2243 induces a >3-fold increase in intracellular ROS within 4–8 hours in melanoma cells [3] [7].

Table 2: Bioenergetic Consequences of Complex I Inhibition by BAY 87-2243

ParameterEffectExperimental Context
Oxygen Consumption Rate↓ 80-90% (IC₅₀: ~10 nM)PC-3 mitochondria [6] [10]
Mitochondrial Membrane PotentialPartial depolarizationH460 cells [2]
Cellular ATP Levels↓ 60-70%Melanoma cells (glucose-free conditions) [3]
ROS Production↑ >3-foldMelanoma cells (10 μM, 8h) [3] [7]

These bioenergetic disruptions activate multiple cell death pathways:

  • Necroptosis: ROS-mediated activation of RIP kinases.
  • Ferroptosis: ROS-dependent lipid peroxidation, inhibitable by antioxidants like vitamin E [3] [7].
  • Mitophagy: Impaired complex I function triggers autophagosome formation, eliminating damaged mitochondria but ultimately contributing to metabolic collapse [7].

Notably, the cytotoxicity of BAY 87-2243 is context-dependent. Cancer cells under metabolic stress (e.g., hypoxia or glucose deprivation) show heightened sensitivity, with proliferation inhibited at nanomolar concentrations (IC₅₀ ~3 nM), whereas cells in high-glucose conditions remain resistant (IC₅₀ >10 μM) due to compensatory glycolysis [2] [10].

Selectivity Profiles Across Oxidative Phosphorylation Complexes

A critical feature of BAY 87-2243 is its high selectivity for mitochondrial complex I over other OXPHOS complexes. Biochemical profiling reveals no significant inhibition of complexes II, III, IV, or V at concentrations up to 10 μM [1] [7] [8]:

  • Complex II (Succinate Dehydrogenase): No inhibition of enzyme activity or succinate-driven oxygen consumption observed.
  • Complex III (Ubiquinol-Cytochrome c Reductase): Electron transfer from ubiquinol to cytochrome c remains unaffected [1] [7].
  • Complex IV (Cytochrome c Oxidase): Oxygen consumption supported by ascorbate/TMPD unchanged.
  • Complex V (ATP Synthase): ATP hydrolysis and synthesis unimpaired.

Table 3: Selectivity Profile of BAY 87-2243 Across OXPHOS Complexes

OXPHOS ComplexFunctionEffect of BAY 87-2243Key Evidence
Complex INADH → UbiquinonePotent inhibition (IC₅₀: ~10 nM)Oxygen consumption assays in PC-3 mitochondria [6] [10]
Complex IISuccinate → UbiquinoneNo effectSuccinate-driven respiration intact [1]
Complex IIIUbiquinol → Cytochrome cNo effectAntimycin-sensitive respiration unchanged [7] [8]
Complex IVCytochrome c → O₂No effectAscorbate/TMPD respiration intact
Complex VATP synthesisNo effectOligomycin-sensitive ATPase unaffected

This selectivity is further evidenced by its inability to inhibit HIF prolyl hydroxylase-2 (PHD2), a key regulator of hypoxia-inducible factor stability [2]. Additionally, BAY 87-2243 does not suppress hypoxia-induced HIF activation in Von Hippel-Lindau (VHL)-deficient RCC4 cells, confirming its action is mechanistically tied to mitochondrial function rather than direct HIF-α protein interaction [2]. The compound’s specificity for complex I underpins its utility as a research tool for dissecting mitochondrial contributions to cellular processes like hypoxia adaptation and metabolic reprogramming in cancer [3] [7].

Properties

CAS Number

1227158-85-1

Product Name

BAY 87-2243

IUPAC Name

5-[1-[[2-(4-cyclopropylpiperazin-1-yl)pyridin-4-yl]methyl]-5-methylpyrazol-3-yl]-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole

Molecular Formula

C26H26F3N7O2

Molecular Weight

525.5 g/mol

InChI

InChI=1S/C26H26F3N7O2/c1-17-14-22(25-31-24(33-38-25)19-2-6-21(7-3-19)37-26(27,28)29)32-36(17)16-18-8-9-30-23(15-18)35-12-10-34(11-13-35)20-4-5-20/h2-3,6-9,14-15,20H,4-5,10-13,16H2,1H3

InChI Key

CDJNNOJINJAXPV-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1CC2=CC(=NC=C2)N3CCN(CC3)C4CC4)C5=NC(=NO5)C6=CC=C(C=C6)OC(F)(F)F

Solubility

Soluble in DMSO, not in water

Synonyms

BAY 872243; BAY872243; BAY-872243; BAY 87-2243; BAY87-2243; BAY-87-2243;

Canonical SMILES

CC1=CC(=NN1CC2=CC(=NC=C2)N3CCN(CC3)C4CC4)C5=NC(=NO5)C6=CC=C(C=C6)OC(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.